![molecular formula C19H17NO4 B13700057 Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound with the molecular formula C19H17NO4 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Cyclization to form the isoxazole ring: The intermediate is then subjected to cyclization with hydroxylamine hydrochloride and acetic anhydride to form the isoxazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity to hydrophobic pockets within the target proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylate
- 4-(Benzyloxy)phenyl isocyanate
- 4-Benzyloxy-3-methoxyphenylacetic acid
Uniqueness
Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and material science applications.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-(4-phenylmethoxyphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-13-17(19(21)22-2)18(20-24-13)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Clave InChI |
FYOFMNYICQCRCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


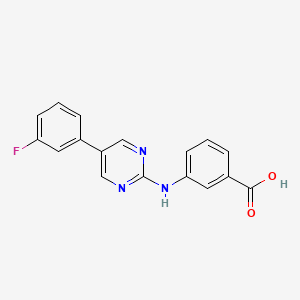
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
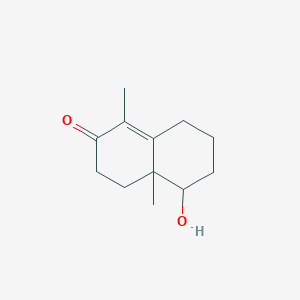

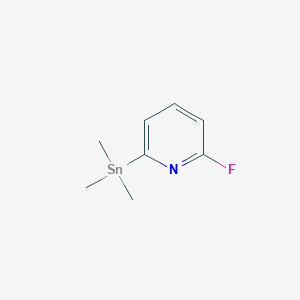
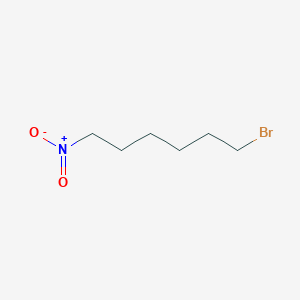

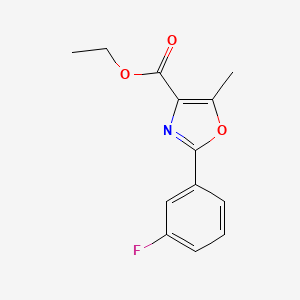
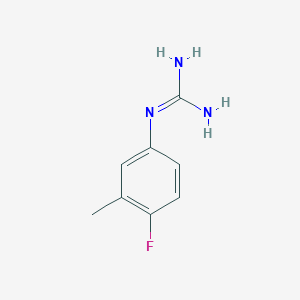
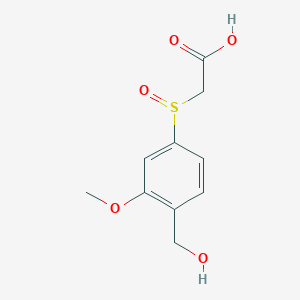
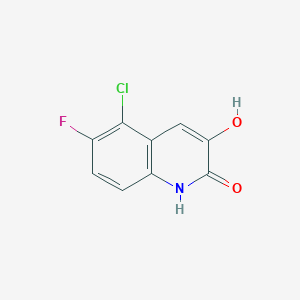
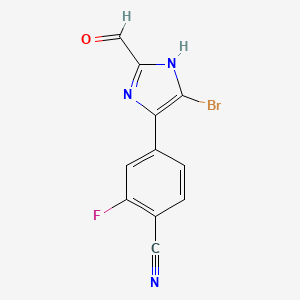
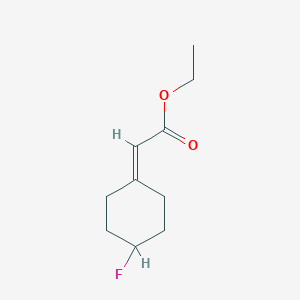
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
